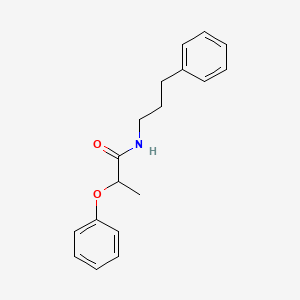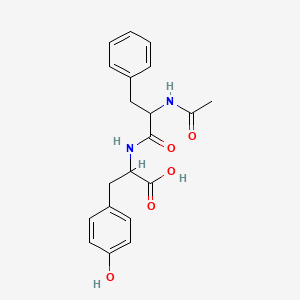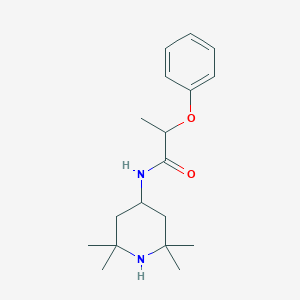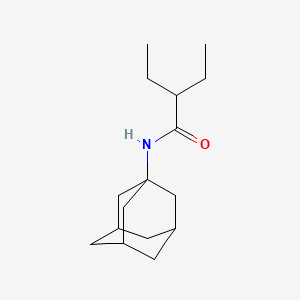![molecular formula C17H20N2O2 B3931210 N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)
N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide
Overview
Description
N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide, also known as DPhPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as amides, which are widely used in pharmaceuticals due to their diverse biological activities. DPhPA has shown promising results in various scientific studies, and its use in research is increasing rapidly.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of prostaglandins, which are known to play a key role in the inflammatory response. This compound has also been shown to reduce pain and fever, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide has several advantages as a research tool. It is a highly specific inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations as a research tool. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. These properties make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(21-16-7-5-4-6-8-16)17(20)18-14-9-11-15(12-10-14)19(2)3/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDILJVHBXKYRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)

![4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)
